molecular formula C22H20ClN7O B2825705 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-chlorobenzoyl)piperazine CAS No. 920230-07-5

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-chlorobenzoyl)piperazine

Cat. No.: B2825705
CAS No.: 920230-07-5
M. Wt: 433.9
InChI Key: INMFSYFOUUAVJJ-UHFFFAOYSA-N
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Description

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-chlorobenzoyl)piperazine is a synthetic small molecule based on the triazolo[4,5-d]pyrimidine scaffold, a structure known for its significant potential in medicinal chemistry and drug discovery research . This compound is designed for research applications only. The molecular framework of triazolo[4,5-d]pyrimidines is a recognized pharmacophore, with demonstrated biological activities in scientific studies, including serving as a key structure in novel derivatives investigated for various therapeutic targets . The specific substitution pattern of this compound—featuring a benzyl group at the 3-position and a 4-chlorobenzoylpiperazine at the 7-position—is structurally analogous to other patented compounds in this class, suggesting its potential utility as a valuable chemical tool or intermediate in the development of receptor ligands . The triazole ring within its structure can act as an amide bioisostere, improving the molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets . Researchers can leverage this compound for probing purinergic signaling pathways, given that similar triazolo[4,5-d]pyrimidine compounds have been explored as modulators of adenosine receptors . Its application extends to high-throughput screening, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex chemical entities. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7O/c23-18-8-6-17(7-9-18)22(31)29-12-10-28(11-13-29)20-19-21(25-15-24-20)30(27-26-19)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMFSYFOUUAVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-chlorobenzoyl)piperazine typically involves multi-step organic reactions. One common route includes:

    Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as benzyl azide and pyrimidine derivatives under controlled conditions.

    Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions where the triazolopyrimidine core is reacted with piperazine in the presence of a base.

    Introduction of the chlorophenyl group: The final step involves the acylation of the piperazine derivative with 4-chlorobenzoyl chloride in the presence of a catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-chlorobenzoyl)piperazine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-chlorobenzoyl)piperazine: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biology: The compound can be used as a probe to study biochemical pathways and molecular interactions.

    Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-chlorobenzoyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The piperazine ring and chlorophenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Triazolopyrimidine Derivatives

(A) 1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine dihydrochloride
  • Structural Difference : Lacks the 4-chlorobenzoyl group, instead terminating in a free piperazine ring.
  • Molecular Formula : C₁₅H₁₉Cl₂N₇ .
(B) VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide)
  • Structural Difference : Replaces the 4-chlorobenzoyl-piperazine with a benzoxazolyl sulfide group.
  • Impact: This substitution confers potent NADPH oxidase (Nox) inhibitory activity, suggesting that electron-withdrawing groups (e.g., sulfide) enhance targeting of redox enzymes .
(C) Pyrazolo-Triazolopyrimidine Derivatives (e.g., CAS 1005560-39-3)
  • Structural Difference : Incorporates a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core instead of triazolopyrimidine.
  • Impact : The fused pyrazole ring may improve solubility or alter binding affinity to kinase domains .

Substituent Variations in Piperazine Derivatives

Compound Name Substituent on Piperazine Molecular Weight Key Property Reference
Target Compound 4-Chlorobenzoyl ~435.3* High lipophilicity
1-{3-Benzyl...}-4-(Biphenyl-4-carbonyl)piperazine Biphenyl-4-carbonyl ~452.5 Enhanced aromatic stacking
1-{3-Benzyl...}-4-(Naphthalene-2-carbonyl)piperazine Naphthalene-2-carbonyl ~442.5 Increased steric bulk
Tert-butyl...carbamate (Compound 9) Propylthio + carbamate 344.2 Improved metabolic stability

*Estimated based on molecular formula.

Physicochemical Properties

  • Purity : Commercial derivatives like those in are typically >95% pure, comparable to the target compound .

Q & A

Basic Question: What are the recommended synthetic routes for 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-chlorobenzoyl)piperazine, and how can reaction yields be optimized?

Methodological Answer:
The synthesis involves multi-step protocols, typically starting with the formation of the triazolopyrimidine core followed by functionalization of the piperazine ring. Key steps include:

  • Triazolopyrimidine Core Formation : Cyclocondensation of substituted pyrimidines with benzyl azides under controlled temperatures (195–230°C) .
  • Piperazine Substitution : Coupling the triazolopyrimidine intermediate with 4-chlorobenzoyl chloride via nucleophilic acyl substitution. Catalysts like palladium on carbon may enhance yields in hydrogenation steps .
  • Yield Optimization : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate, 1:2) and adjust pH/temperature to minimize side products. Purification via silica gel chromatography (e.g., ethyl acetate:hexane, 1:8) improves purity .

Basic Question: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Use orthogonal analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., benzyl and 4-chlorobenzoyl groups) via 1H^1H- and 13C^{13}C-NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular mass (e.g., [M+H]+ ion) within ±2 ppm error .
  • X-ray Crystallography : Resolve tautomeric ambiguities in the triazolopyrimidine core (e.g., 3H vs. 1H tautomers) .

Basic Question: What preliminary assays are used to evaluate its biological activity?

Methodological Answer:
Initial screening involves:

  • In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Antimicrobial Screening : Disk diffusion assays for bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or acetylcholinesterase (e.g., AChE inhibition for Alzheimer’s research) .

Advanced Question: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 4-chlorobenzoyl with 4-methoxybenzoyl) and compare bioactivity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like DNA topoisomerase II .
  • Data Correlation : Tabulate IC50_{50} values against structural features (see example table below) :
Analog SubstituentIC50_{50} (μM)Target Enzyme
4-Chlorobenzoyl0.45Topoisomerase II
4-Methoxybenzoyl1.20Topoisomerase II
3-Benzyl (parent compound)0.75AChE

Advanced Question: What experimental strategies are used to study molecular interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors (e.g., dopamine D3) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-target binding .
  • Fluorescence Polarization : Assess displacement of fluorescent probes in competitive binding assays .

Advanced Question: How can solubility and formulation challenges be addressed for in vivo studies?

Methodological Answer:

  • Solubility Profiling : Test in DMSO, PEG-400, or cyclodextrin solutions. Limited solubility data exists, but analogs show improved solubility with methoxy or sulfonyl groups .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance bioavailability and reduce off-target effects .

Advanced Question: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Orthogonal Assays : Validate anticancer activity via both MTT and colony formation assays .
  • Batch Purity Analysis : Confirm ≥95% purity via HPLC to exclude impurities as confounding factors .
  • Target Selectivity Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Advanced Question: What analytical methods validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions. Monitor degradation via LC-MS .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify intact compound using UPLC-PDA .

Advanced Question: How to assess potential neuropharmacological effects?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement (e.g., [3^3H]spiperone for serotonin receptors) .
  • In Vivo Behavioral Tests : Rodent models for anxiety (elevated plus maze) or depression (forced swim test) .

Advanced Question: What strategies mitigate toxicity risks during preclinical development?

Methodological Answer:

  • AMES Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • hERG Inhibition Assay : Patch-clamp electrophysiology to evaluate cardiac liability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to predict CYP-mediated detoxification .

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